cis-3-Hexenyl propionate

Description

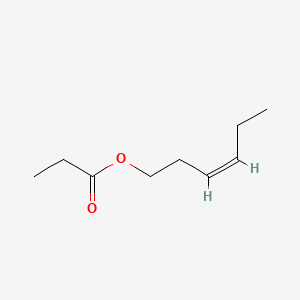

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-hex-3-enyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTLDEUQCOJGFP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047579 | |

| Record name | (3Z)-Hex-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Green fruity aroma, colourless to pale yellow liquid, Colourless liquid; vegetable aroma | |

| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-3 & trans-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 to 182.00 °C. @ 760.00 mm Hg | |

| Record name | cis-3-Hexenyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol), insoluble in water; soluble in fats, soluble (in ethanol) | |

| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.857-0.867, 0.887-0.910, 0.888-0.892 | |

| Record name | (Z)-3- & (E)-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-3 & trans-2-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | cis-Hexenyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33467-74-2 | |

| Record name | cis-3-Hexenyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33467-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl propionate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033467742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-1-ol, 1-propanoate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3Z)-Hex-3-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL PROPIONATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6QY6N22M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-3-Hexenyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-3-Hexenyl propionate

Introduction

Cis-3-Hexenyl propionate, also known by its IUPAC name (Z)-Hex-3-en-1-yl propanoate, is an organic ester that plays a significant role in the flavor and fragrance industries.[1][2] It is a key contributor to the characteristic fresh, green, and fruity aromas associated with freshly cut grass, unripe pears, and apples.[1][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and handling protocols, designed to support professionals in research and development. Its unique olfactory profile makes it a valuable compound for creating natural and refreshing sensory experiences in a variety of products.[1][2]

Molecular Structure and Identification

The fundamental properties of this compound are derived from its molecular structure, which features a six-carbon chain with a cis (or Z) configured double bond at the third position, ester-linked to a propionate group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (3Z)-hex-3-en-1-yl propanoate[4][5] |

| Synonyms | This compound, (Z)-Hex-3-enyl propionate[4] |

| CAS Number | 33467-74-2[2][6][7] |

| EC Number | 251-533-2[7][8] |

| FEMA Number | 3933[2][4][7] |

| Molecular Formula | C₉H₁₆O₂[2][6][7] |

| Molecular Weight | 156.22 g/mol [2][4][6] |

Synthesis and Purification

Synthesis Pathway: Fischer Esterification

The primary industrial synthesis of this compound is achieved through the Fischer esterification of cis-3-Hexen-1-ol with propionic acid.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves the removal of water to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. The choice of this pathway is dictated by the high availability of the starting materials and the efficiency of the esterification process.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

-

Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: Equimolar amounts of cis-3-Hexen-1-ol and propionic acid are added to the flask, along with a suitable solvent (e.g., toluene) to facilitate azeotropic water removal.

-

Catalysis: A catalytic amount of a strong acid (e.g., 0.5 mol% p-toluenesulfonic acid) is introduced into the reaction mixture.

-

Reaction: The mixture is heated to reflux. The water-toluene azeotrope collects in the Dean-Stark trap, effectively removing the water byproduct and driving the reaction to completion. The reaction progress is monitored by Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled. It is then washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying & Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude ester is then purified via fractional vacuum distillation to yield high-purity this compound.

Physicochemical Properties

The physical properties of this compound are critical for its application in formulations, defining its behavior in various matrices.

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless, clear mobile liquid | [2][7][9] |

| Odor Profile | Fresh, green, fruity, vegetable-like | [1][7][10] |

| Boiling Point | 182 °C at 760 mmHg; 83 °C at 17 mmHg | [9][11][12] |

| Flash Point | ~66 - 78 °C (150 - 172 °F) | [6][7][9][11] |

| Density | 0.885 - 0.897 g/mL at 20-25 °C | [6][7][9][11] |

| Refractive Index (n20/D) | 1.426 - 1.435 | [2][6][7][9] |

| Solubility | Insoluble in water; soluble in alcohol and fats | [4][7][8][9] |

| Vapor Density | 5.3 (Air = 1) | [10] |

| logP (o/w) | 2.909 (estimated) |[10] |

Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of this compound.

-

Mass Spectrometry (GC-MS): Under electron ionization (EI), the molecule fragments predictably. The molecular ion peak (M⁺) at m/z 156 may be observed. Key fragments include a prominent peak at m/z 57 corresponding to the propionyl cation [CH₃CH₂CO]⁺, and fragments arising from the cleavage of the hexenyl chain, such as at m/z 67 and m/z 82.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorptions that confirm its functional groups.

-

~1735-1745 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.

-

~1180 cm⁻¹: A strong C-O stretch associated with the ester linkage.

-

~3010 cm⁻¹: A medium C-H stretch for the vinylic hydrogens on the cis-double bond.

-

~1655 cm⁻¹: A weak to medium C=C stretch of the internal cis-alkene. The cis-configuration often results in a weaker C=C stretching absorption compared to its trans-isomer.

-

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's hydrogen environments.

-

~0.95 ppm (triplet): The terminal methyl group of the hexenyl chain (-CH=CH-CH₂-CH₂-CH₃ ).

-

~1.15 ppm (triplet): The methyl group of the propionate moiety (O=C-CH₂-CH₃ ).

-

~2.05 ppm (quintet): The methylene group adjacent to the methyl group in the hexenyl chain (-CH=CH-CH₂-CH₂ -CH₃).

-

~2.30 ppm (quartet): The methylene group of the propionate moiety (O=C-CH₂ -CH₃), deshielded by the adjacent carbonyl group.

-

~2.45 ppm (quartet): The allylic methylene group (-CH=CH-CH₂ -CH₂-), deshielded by the double bond.

-

~4.10 ppm (triplet): The methylene group attached to the ester oxygen (-O-CH₂ -CH₂-), which is the most downfield aliphatic signal due to the strong deshielding effect of the oxygen.

-

~5.30-5.60 ppm (multiplet): The two vinylic protons (-CH =CH -), which exhibit complex splitting due to coupling with each other and the adjacent methylene groups.

-

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton.

-

~9 ppm & ~14 ppm: The two methyl carbons.

-

~21 ppm & ~27 ppm: The two non-allylic/non-acyl methylene carbons.

-

~28 ppm: The methylene carbon of the propionate group.

-

~64 ppm: The methylene carbon attached to the ester oxygen (-O-CH₂ -).

-

~123 ppm & ~135 ppm: The two sp² hybridized carbons of the C=C double bond.

-

~174 ppm: The carbonyl carbon of the ester, which is the most downfield signal.

-

Chemical Reactivity and Stability

A thorough understanding of the molecule's stability is essential for its proper storage and formulation.

-

Stability: Under recommended storage conditions—in tightly sealed containers in a cool, dry, and well-ventilated area away from light and ignition sources—this compound is stable.[6][7][8] The typical shelf life is cited as 12 to 36 months.[6][9]

-

Reactivity:

-

Hydrolysis: As an ester, it is susceptible to hydrolysis under strongly acidic or alkaline conditions, which would cleave the molecule back into cis-3-Hexen-1-ol and propionic acid.[6] This reaction is accelerated by heat and the presence of water.

-

Oxidation: The alkene functional group can be a site for oxidation. Therefore, contact with strong oxidizing agents should be avoided.[8]

-

Combustibility: The compound is a combustible liquid with a flash point around 66 °C, requiring precautions against heat, sparks, and open flames.[6][11][13]

-

Caption: Stability and degradation pathways for this compound.

Safety and Toxicological Profile

Safe handling is paramount when working with any chemical substance. The following data is compiled from Safety Data Sheets (SDS).

Table 3: Toxicological and Safety Data

| Parameter | Value / Information | Source(s) |

|---|---|---|

| GHS Hazard Statements | H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [8][14][15] |

| GHS Signal Word | Warning | [13][14] |

| Acute Toxicity (Oral, Rat) | LD50 > 5,000 mg/kg | [8] |

| Acute Toxicity (Dermal, Rabbit) | LD50 > 5,000 mg/kg | [8] |

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. |[4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[8]

-

Personal Protective Equipment:

-

Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[8][13]

Applications in Research

Beyond its primary use in flavors and fragrances, this compound serves as a useful model compound in several research areas:

-

Food Science: Research into its potential antimicrobial properties for extending the shelf life of food products.[2]

-

Agricultural Science: Its ability to mimic fruit scents is being explored for use in sustainable agriculture as a natural attractant for pollinators or in pest management strategies.[2]

-

Chemical Synthesis: Utilized as a model ester to investigate reaction kinetics, catalyst efficiency, and the behavior of bifunctional molecules (containing both ester and alkene groups) in various chemical transformations.[2]

References

-

Deascal. (2024). This compound: An In-Depth Look at Its Role in Cosmetics. Available at: [Link]

-

The Chemical Profile of this compound: A Formulator's Guide. (2025). Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Ventos. This compound. Available at: [Link]

-

Advanced Biotech. (2025). Safety Data Sheet - this compound natural. Available at: [Link]

-

The Good Scents Company. (Z)-3-hexen-1-yl propionate, 33467-74-2. Available at: [Link]

-

FooDB. Showing Compound Hex-cis-3-enyl propionate (FDB004501). Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

NIST. 3-Hexen-1-ol, propanoate, (Z)-. Available at: [Link]

Sources

- 1. deascal.com [deascal.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fraterworks.com [fraterworks.com]

- 4. This compound | C9H16O2 | CID 5365049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound Hex-cis-3-enyl propionate (FDB004501) - FooDB [foodb.ca]

- 6. nbinno.com [nbinno.com]

- 7. This compound [ventos.com]

- 8. aurochemicals.com [aurochemicals.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. (Z)-3-hexen-1-yl propionate, 33467-74-2 [thegoodscentscompany.com]

- 11. This compound CAS#: 33467-74-2 [m.chemicalbook.com]

- 12. This compound [myskinrecipes.com]

- 13. prod.adv-bio.com [prod.adv-bio.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. vigon.com [vigon.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to cis-3-Hexenyl propionate (CAS 33467-74-2)

This document provides a comprehensive technical overview of this compound (CAS 33467-74-2), an organic ester valued for its unique sensory characteristics and diverse applications. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, drug development, and flavor and fragrance formulation, offering insights into its chemical properties, synthesis, analysis, applications, and handling protocols.

Core Compound Identity and Physicochemical Properties

This compound, also known as (Z)-Hex-3-enyl propanoate, is a key aroma chemical belonging to the ester family.[1] It is primarily recognized for its powerful and intensely fresh, green, and fruity aroma, often compared to the waxy skin of a crisp green apple or an unripe pear.[2] This distinct olfactory profile makes it a valuable ingredient in numerous commercial formulations.[3] The compound exists as a colorless liquid under standard conditions and is stable under recommended storage.[4][5]

Below is a summary of its key physicochemical properties, critical for precise formulation and quality control.

| Property | Value | Source(s) |

| CAS Number | 33467-74-2 | [3][6] |

| Molecular Formula | C₉H₁₆O₂ | [3][6] |

| Molecular Weight | 156.22 g/mol | [3][7] |

| Appearance | Colorless, clear mobile liquid | [3][5][8] |

| Odor Profile | Intense green, fruity (apple, pear), waxy, vegetable-like | [2][9][10] |

| Density | Approx. 0.885 - 0.897 g/mL at 20-25°C | [4][5][7] |

| Refractive Index (nD20) | Approx. 1.426 - 1.435 | [3][4][6] |

| Boiling Point | ~182°C (at 760 mmHg); 83°C (at 17 mmHg) | [5][11] |

| Flash Point | ~66°C (150.8°F) - Combustible Liquid | [4][5][12] |

| Purity (by GC) | ≥97% | [7][8][9] |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents | [5][] |

| FEMA Number | 3933 | [3][6][14] |

Synthesis Pathway: Esterification

The industrial production of this compound is typically achieved through the direct esterification of cis-3-Hexenol (leaf alcohol) with propionic acid.[1][2] This reaction is a classic example of Fischer esterification, where an alcohol and a carboxylic acid react, usually in the presence of an acid catalyst, to form an ester and water. The process must be carefully controlled to maintain the cis (or Z) configuration of the double bond, which is crucial for the desired odor profile.

Caption: Synthesis of this compound via Fischer Esterification.

Analytical Workflow for Quality Assurance

Ensuring the purity and identity of this compound is paramount, particularly for applications in food, fragrance, and pharmaceuticals. The primary analytical method for this purpose is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation.[15]

Standard Operating Protocol: Purity Assay by Gas Chromatography

This protocol outlines a self-validating system for determining the purity of a this compound sample.

-

System Preparation:

-

Instrument: Gas Chromatograph with FID.

-

Column: A mid-polarity column (e.g., DB-5 or equivalent) is typically suitable. Dimensions: 30 m length, 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Temperatures: Set injector port to 250°C and detector to 280°C.

-

-

Sample and Standard Preparation:

-

Prepare a certified reference standard of this compound at a known concentration (e.g., 1000 µg/mL) in a suitable solvent like ethanol.

-

Prepare the unknown sample at the same concentration.

-

-

Chromatographic Run:

-

Injection: Inject 1 µL of the sample.

-

Oven Program: Start at 60°C, hold for 2 minutes. Ramp up to 240°C at a rate of 10°C/minute. Hold at 240°C for 5 minutes. This temperature program ensures separation from volatile impurities and less volatile contaminants.

-

-

Data Analysis & System Validation:

-

Identification: The retention time of the main peak in the sample chromatogram must match that of the reference standard.

-

Quantification: Calculate the area percentage of the main peak. The purity should meet the specification, typically >97%.[7][9]

-

Validation: Periodically run the reference standard to check for retention time drift and response factor consistency, ensuring the system remains in a validated state.

-

Caption: Analytical workflow for quality control of this compound.

Industrial and Research Applications

The unique properties of this compound lend it to a variety of applications across different sectors.

-

Flavor and Fragrance Industry: This is its primary market. It is extensively used to impart fresh, green, and fruity notes in perfumes, personal care products (lotions, shampoos), and air fresheners.[1][3] In flavor formulations, it provides a natural-smelling green apple and pear character, enhancing the authenticity of fruit flavors like pineapple, mango, and raspberry.[9][10] Its role is to transform simple fruity accords into more photorealistic and complex sensory experiences.[2]

-

Cosmetics: Beyond its use as a perfuming agent, it enhances the overall sensory appeal of cosmetic products.[1][16]

-

Agricultural Sector: Research has shown its potential as a natural attractant for pollinators and in pest management strategies.[3] Its ability to mimic fruit scents can be leveraged to attract beneficial insects, supporting sustainable agriculture.[3]

-

Research Applications: In a laboratory context, it serves as a model compound for investigating the chemical behavior and interactions of esters.[16] It is also used in the study of anti-inflammatory and antioxidant properties.[]

Safety, Handling, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound and ensure user safety.

Toxicological Profile and Hazards

-

Acute Toxicity: The compound has a low acute toxicity profile, with an oral LD50 in rats greater than 5000 mg/kg and a dermal LD50 in rabbits also exceeding 5000 mg/kg.[9][12]

-

Irritation: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7][12][17] Direct contact should be avoided.

-

GHS Hazard Statements: Common classifications include H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][12]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in well-ventilated areas or outdoors to avoid inhaling vapors.[12][17]

-

PPE: Wear protective gloves (chemically resistant), safety glasses with side-shields, and appropriate lab clothing.[12][17]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[17][18] Use appropriate extinguishing media (e.g., alcohol foam, carbon dioxide) in case of fire.[12]

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place, protected from light.[6][19] Containers should be tightly closed to prevent moisture ingress and oxidation.[4][12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases, which can promote hydrolysis.[4][12]

-

Shelf Life: When stored correctly, the typical shelf life is between 12 and 36 months, after which quality should be re-assessed before use.[4][5][]

Conclusion

This compound (CAS 33467-74-2) is a versatile and high-impact specialty chemical. Its distinctive green and fruity aroma profile makes it indispensable in the flavor and fragrance industries. For researchers and developers, a thorough understanding of its physicochemical properties, synthesis, and safe handling protocols is essential for its effective and safe application. With emerging uses in agriculture and ongoing research, this compound remains a compound of significant scientific and commercial interest.

References

-

Vertex AI Search. this compound. 16

-

The Chemical Profile of this compound: A Formulator's Guide. (2025). 4

-

Chem-Impex. this compound. 3

-

Fraterworks. this compound. 2

-

Vigon. 511116 hexenyl cis-3 propionate safety data sheet. (2019). 17

-

Deascal. this compound: An In-Depth Look at Its Role in Cosmetics. (2024). 1

-

Prodasynth. PROPIONATE DE CIS-3 HEXENYLE | TECHNICAL DATA. 6

-

Aurochemicals. this compound Natural- Spec.docx. 5

-

The Good Scents Company. (Z)-3-hexen-1-yl propionate, 33467-74-2. 9

-

Chemsrc. this compound | CAS#:33467-74-2. (2025). 11

-

PubChem. this compound | C9H16O2 | CID 5365049. 15

-

Safety Data Sheet. (2025). 18

-

Sigma-Aldrich. this compound = 97 , stabilized, FG 33467-74-2. 7

-

Aurochemicals. this compound, Natural- SDS. (2022). 12

-

Perfumer & Flavorist. Penta International Corp.'s cis-3 Hexenyl Propionate. (2024). 10

-

Ventos. print date - 05/12/25 this compound. 8

-

PerfumersWorld. cis-3 Hexenyl Hexanoate. 20

-

BOC Sciences. CAS 33467-74-2 this compound.

-

Ventos. this compound. 19

-

FooDB. Showing Compound Hex-cis-3-enyl propionate (FDB004501). 21

-

The Good Scents Company. (Z)-3-hexen-1-yl propionate 33467-74-2. 22

-

The Good Scents Company. (Z)-3-hexen-1-yl benzoate, 25152-85-6. 23

-

MySkinRecipes. this compound. 24

-

Vigon. Hexenyl Cis-3 Propionate. 25

-

PubChem - NIH. this compound | C9H16O2 | CID 5365049. 26

-

Ingredients Network. Cis 3 Hexenyl Propionate Natural | Advanced Biotech Europe. 27

-

Flavor and Extract Manufacturers Association. this compound | FEMA. 14

-

Aurochemicals. this compound, Natural. 28

Sources

- 1. deascal.com [deascal.com]

- 2. fraterworks.com [fraterworks.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. PROPIONATE DE CIS-3 HEXENYLE | TECHNICAL DATA [prodasynth.com]

- 7. 顺式-3-己烯基丙酸酯 ≥97%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. ventos.com [ventos.com]

- 9. (Z)-3-hexen-1-yl propionate, 33467-74-2 [thegoodscentscompany.com]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. This compound | CAS#:33467-74-2 | Chemsrc [chemsrc.com]

- 12. aurochemicals.com [aurochemicals.com]

- 14. femaflavor.org [femaflavor.org]

- 15. This compound | C9H16O2 | CID 5365049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. hurawalhi.com [hurawalhi.com]

- 17. vigon.com [vigon.com]

- 18. prod.adv-bio.com [prod.adv-bio.com]

- 19. This compound [ventos.com]

- 20. perfumersworld.com [perfumersworld.com]

- 21. Showing Compound Hex-cis-3-enyl propionate (FDB004501) - FooDB [foodb.ca]

- 22. (Z)-3-hexen-1-yl propionate 33467-74-2 [thegoodscentscompany.com]

- 23. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]

- 24. This compound [myskinrecipes.com]

- 25. vigon.com [vigon.com]

- 26. This compound | C9H16O2 | CID 5365049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. ingredientsnetwork.com [ingredientsnetwork.com]

- 28. aurochemicals.com [aurochemicals.com]

An In-depth Technical Guide to the Molecular Structure of cis-3-Hexenyl propionate

Abstract

This technical guide provides a comprehensive examination of the molecular structure of cis-3-Hexenyl propionate (CAS No. 33467-74-2), an ester of significant interest in the flavor, fragrance, and cosmetic industries.[1] Renowned for its powerful, fresh green, and fruity aroma reminiscent of unripe pear and green apple, its organoleptic properties are intrinsically linked to its specific molecular architecture.[2] This document delineates the structural elucidation of this compound through a detailed analysis of its spectroscopic data. Furthermore, it covers its physicochemical properties, a standard synthesis protocol, and the critical relationship between its structure and its sensory characteristics. This guide is intended for researchers, chemists, and formulation scientists engaged in drug development, food science, and perfumery.

Introduction

This compound, also known by its IUPAC name (Z)-hex-3-enyl propanoate, is a volatile organic compound naturally found in various fruits and plants, contributing to their characteristic fresh and fruity scents.[3][4] Its commercial importance lies in its application as a flavoring agent and fragrance ingredient in a wide array of consumer products, from perfumes and personal care items to food and beverages.[4][5] The molecule's distinct aroma profile is primarily dictated by two key structural features: a six-carbon chain containing a cis (or Z) configured double bond and a propionate ester functional group.[2][6] Understanding the precise molecular geometry, electronic distribution, and spectroscopic fingerprints of this compound is paramount for quality control, synthesis optimization, and the development of novel applications.

Molecular Identity and Physicochemical Properties

A clear definition of a molecule's identity and physical characteristics is the foundation of all further chemical investigation. These properties are critical for predicting its behavior in various matrices, ensuring purity, and designing appropriate handling and storage protocols.[7]

Key Identifiers:

-

IUPAC Name: (Z)-hex-3-enyl propanoate[3]

-

Common Names: this compound, (Z)-3-Hexenyl propionate[]

-

CAS Number: 33467-74-2

-

Molecular Formula: C₉H₁₆O₂[9]

-

Molecular Weight: 156.22 g/mol

-

FEMA Number: 3933[9]

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [9] |

| Odor Profile | Intensely green, sweet, fruity, with waxy and fatty notes | [2][] |

| Boiling Point | 180-197°C at 760 mmHg | [3][] |

| Density | Approx. 0.885 - 0.897 g/mL at 20°C | [9] |

| Refractive Index | Approx. 1.426 - 1.435 at 20°C | [9] |

| Solubility | Insoluble in water; soluble in alcohol | [][9] |

| Flash Point | Approx. 78°C | [9] |

Structural Elucidation: A Spectroscopic Deep Dive

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom. The key diagnostic signals for this compound are:

-

Olefinic Protons (H-3, H-4): Two protons on the cis-double bond are expected to appear as a complex multiplet in the range of δ 5.2-5.6 ppm. The cis coupling constant (J-value) between these protons is typically smaller (around 10-12 Hz) compared to a trans isomer, which is a definitive marker for the (Z)-stereochemistry.

-

Ester Methylene Protons (H-1'): The two protons on the carbon adjacent to the ester oxygen (CH₂-O) are deshielded and would appear as a triplet around δ 4.1-4.3 ppm.

-

Allylic Protons (H-2): The two protons adjacent to the double bond (C=C-CH₂) would be found as a quartet around δ 2.3-2.5 ppm.

-

Propionate Methylene Protons (H-2'): The quartet from the methylene group of the propionate moiety would appear around δ 2.2-2.4 ppm.

-

Terminal Methyl Protons (H-6, H-3'): The two methyl groups (one from the hexenyl chain and one from the propionate chain) would appear as triplets around δ 0.9-1.2 ppm.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (C-1'): The ester carbonyl carbon is the most deshielded, appearing around δ 173-175 ppm.

-

Olefinic Carbons (C-3, C-4): The two sp² hybridized carbons of the double bond would be found in the δ 120-135 ppm region.

-

Ester Methylene Carbon (C-1): The carbon attached to the ester oxygen (CH₂-O) would appear around δ 60-65 ppm.

-

Other Aliphatic Carbons: The remaining sp³ carbons would appear in the upfield region of the spectrum (δ 10-40 ppm).

-

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ is the most prominent feature, characteristic of the carbonyl group in a saturated ester.

-

C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ corresponds to the C-O single bond stretching of the ester group.

-

C=C Stretch: A medium to weak absorption around 1650-1660 cm⁻¹ indicates the presence of the C=C double bond.

-

=C-H Stretch (cis): A peak around 3010-3030 cm⁻¹ is indicative of the C-H stretching on the double bond.

-

C-H Stretch (Aliphatic): Multiple bands below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, correspond to the C-H stretching of the aliphatic parts of the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 156 , corresponding to the molecular weight of C₉H₁₆O₂.

-

Key Fragmentation: A characteristic fragmentation pattern would be the loss of the propionyloxy group ([M-73]⁺) or the entire propionate moiety, leading to a fragment corresponding to the hexenyl cation at m/z 83. Another common fragmentation is a McLafferty rearrangement, which can provide further structural confirmation.

Synthesis and Stereochemistry

The most common and industrially viable method for synthesizing this compound is through the Fischer esterification of cis-3-Hexen-1-ol with propionic acid, typically in the presence of an acid catalyst.[2][4]

The synthesis pathway is a direct esterification reaction. The preservation of the cis stereochemistry of the double bond from the starting alcohol is critical to achieving the desired odor profile.

Caption: Workflow for the synthesis of this compound.

-

Charging the Reactor: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add cis-3-Hexen-1-ol (1.0 eq), propionic acid (1.2 eq), and a hydrocarbon solvent (e.g., toluene) to facilitate water removal.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking water formation or using techniques like Gas Chromatography (GC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude ester by vacuum distillation to obtain the final high-purity this compound.

Structure-Activity Relationship

The unique sensory profile of this compound is a direct result of its molecular structure.

Caption: Relationship between structure and sensory properties.

-

The cis-Double Bond: The Z-configuration at the C3-C4 position is crucial. It imparts the characteristic, sharp "green" note. The corresponding trans-isomer has a distinctly different, less desirable odor profile.

-

The Propionate Ester: The propionate group adds the sweet, fruity, and slightly fatty/waxy character that softens the sharp green note, creating a more complex and natural-smelling aroma.[2] Esters with different chain lengths (e.g., acetate, butyrate) produce noticeably different fruit notes.

-

Overall Volatility: The molecular weight of 156.22 g/mol provides an optimal volatility, making it an effective top-to-middle note in fragrance compositions, delivering an immediate and recognizable fresh impact.[2]

Conclusion

The molecular structure of this compound is a classic example of how precise atomic arrangement dictates the macroscopic properties of a compound. Its identity is unequivocally established by a combination of NMR, IR, and MS data, which together map its carbon framework, confirm its functional groups, and verify its molecular weight. The synthetic pathway via Fischer esterification is straightforward, yet requires careful control to preserve the vital cis-stereochemistry of the C3-C4 double bond. It is this specific geometric isomerism, in concert with the propionate ester moiety, that endows this compound with its commercially valuable and sensorially distinct fresh, green, and fruity aroma. This guide provides the foundational chemical knowledge necessary for its effective application and for future research into novel aroma compounds.

References

-

Ventos. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365049, this compound. Retrieved from [Link]

-

Advanced Biotech. (2025). Safety Data Sheet: this compound natural. Retrieved from [Link]

-

Deascal. (2024, October 15). This compound: An In-Depth Look at Its Role in Cosmetics. Retrieved from [Link]

-

Bedoukian Research. (2025, November 6). The Chemical Profile of this compound: A Formulator's Guide. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Hex-cis-3-enyl propionate (FDB004501). Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl propionate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fraterworks.com [fraterworks.com]

- 3. This compound | C9H16O2 | CID 5365049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. deascal.com [deascal.com]

- 5. (Z)-3-hexen-1-yl propionate, 33467-74-2 [thegoodscentscompany.com]

- 6. Showing Compound Hex-cis-3-enyl propionate (FDB004501) - FooDB [foodb.ca]

- 7. nbinno.com [nbinno.com]

- 9. This compound [ventos.com]

The Biosynthesis of cis-3-Hexenyl Propionate: A Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of cis-3-Hexenyl propionate, a significant contributor to the characteristic "green" and fruity aromas of many plants. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed understanding of the enzymatic cascade, regulatory nuances, and robust analytical methodologies for studying this pathway.

Introduction: The Aromatic Signature of Plant Life

This compound belongs to the family of green leaf volatiles (GLVs), a class of C6 compounds responsible for the fresh scent of newly mown grass and damaged leaves.[1] These molecules are not merely aromatic bystanders; they are crucial signaling molecules in plant defense, mediating interactions with herbivores, pathogens, and even neighboring plants.[2] this compound, an ester, is formed from the alcohol precursor cis-3-Hexen-1-ol and propionic acid.[3] Its biosynthesis is a testament to the intricate and responsive metabolic networks within plants, primarily triggered by biotic and abiotic stresses.[1]

The Core Biosynthetic Pathway: From Fatty Acids to Fruity Esters

The synthesis of this compound is a multi-step enzymatic process that begins with the liberation of fatty acids from cell membranes and culminates in a final esterification step. The pathway can be conceptually divided into two interconnected routes: the formation of the alcohol moiety (cis-3-Hexen-1-ol) via the lipoxygenase (LOX) pathway, and the generation of the acyl donor (propionyl-CoA), followed by their condensation.

The Lipoxygenase (LOX) Pathway: Genesis of the C6 Alcohol

The production of cis-3-Hexen-1-ol is a well-characterized branch of the oxylipin pathway.[2]

-

Lipoxygenase (LOX) Action : The pathway is initiated by the dioxygenation of polyunsaturated fatty acids, primarily α-linolenic acid (C18:3), by lipoxygenase (LOX) enzymes.[4] LOX introduces a hydroperoxy group at the C-13 position, forming 13-hydroperoxy-linolenic acid (13-HPOT).[5]

-

Hydroperoxide Lyase (HPL) Cleavage : The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL), yielding a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.[6]

-

Alcohol Dehydrogenase (ADH) Reduction : Finally, (Z)-3-hexenal is reduced to its corresponding alcohol, cis-3-Hexen-1-ol (also known as leaf alcohol), by the action of alcohol dehydrogenase (ADH).[7][8]

Caption: The Lipoxygenase (LOX) pathway for cis-3-Hexen-1-ol biosynthesis.

The Propionyl-CoA Branch: Sourcing the Acyl Donor

The propionyl moiety of this compound is derived from propionyl-CoA. In plants, propionyl-CoA is primarily synthesized through the catabolism of certain amino acids and odd-chain fatty acids.[9][10] Key precursor amino acids include methionine, valine, isoleucine, and threonine.[9] The degradation of these amino acids converges on the formation of propionyl-CoA, which can then enter various metabolic pathways, including ester biosynthesis.

Caption: Major pathways for propionyl-CoA biosynthesis in plants.

The Final Assembly: Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of this compound is the esterification of cis-3-Hexen-1-ol with propionyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[11][12] AATs are a large family of enzymes responsible for the synthesis of a wide variety of volatile esters that contribute to the aroma and flavor of fruits and flowers.[13] The availability of both the alcohol and the acyl-CoA substrate, as well as the specific expression and activity of AATs, are critical control points for the production of this compound.[11]

Caption: The final esterification step catalyzed by Alcohol Acyltransferase.

Experimental Protocols for Pathway Elucidation

The study of the this compound biosynthetic pathway requires a suite of robust experimental protocols to assay enzyme activities and quantify intermediates and the final product.

Enzyme Activity Assays

Table 1: Summary of Enzyme Assays

| Enzyme | Assay Principle | Substrate(s) | Product(s) Monitored | Detection Method |

| Lipoxygenase (LOX) | Measures the formation of hydroperoxides. | α-linolenic acid | 13-hydroperoxy-linolenic acid | Spectrophotometry (A234 nm) or FOX assay |

| Hydroperoxide Lyase (HPL) | Measures the decrease in hydroperoxide substrate. | 13-hydroperoxy-linolenic acid | (Z)-3-hexenal | Spectrophotometry (decrease at A234 nm) or GC-MS of aldehyde product |

| Alcohol Dehydrogenase (ADH) | Measures the oxidation of NADH or NADPH. | (Z)-3-hexenal, NADH/NADPH | cis-3-Hexen-1-ol, NAD+/NADP+ | Spectrophotometry (decrease at A340 nm) |

| Alcohol Acyltransferase (AAT) | Measures the formation of the ester product. | cis-3-Hexen-1-ol, propionyl-CoA | This compound | GC-MS |

Detailed Protocol: Lipoxygenase (LOX) Activity Assay (Spectrophotometric Method) [14][15]

-

Reagent Preparation :

-

Substrate solution: Prepare a 10 mM stock solution of α-linolenic acid in ethanol.

-

Assay buffer: 0.1 M sodium phosphate buffer, pH 6.5.

-

-

Enzyme Extraction :

-

Homogenize fresh plant tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

-

Assay Procedure :

-

In a quartz cuvette, mix 950 µL of assay buffer and 20 µL of the enzyme extract.

-

Initiate the reaction by adding 30 µL of the α-linolenic acid stock solution.

-

Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the initial linear rate of change in absorbance, using the molar extinction coefficient for conjugated dienes (ε = 25,000 M⁻¹ cm⁻¹).

-

Detailed Protocol: Hydroperoxide Lyase (HPL) Activity Assay (Spectrophotometric Method) [6][16]

-

Substrate Preparation (13-HPOT) :

-

Synthesize 13-HPOT from α-linolenic acid using soybean lipoxygenase as described in the literature.[17]

-

-

Enzyme Extraction :

-

Follow the same procedure as for LOX extraction.

-

-

Assay Procedure :

-

In a quartz cuvette, mix 970 µL of 0.1 M sodium phosphate buffer (pH 6.5) and 20 µL of the enzyme extract.

-

Initiate the reaction by adding 10 µL of the 13-HPOT substrate solution.

-

Monitor the decrease in absorbance at 234 nm for 3-5 minutes.

-

Calculate HPL activity based on the rate of substrate consumption.

-

Detailed Protocol: Alcohol Acyltransferase (AAT) Activity Assay [11]

-

Reagent Preparation :

-

Substrate solutions: Prepare 10 mM stock solutions of cis-3-Hexen-1-ol and propionyl-CoA in appropriate solvents.

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT.

-

-

Enzyme Extraction :

-

Homogenize plant tissue in an extraction buffer containing protease inhibitors.

-

Centrifuge and use the supernatant for the assay.

-

-

Assay Procedure :

-

In a sealed GC vial, combine 450 µL of assay buffer, 20 µL of enzyme extract, 10 µL of cis-3-Hexen-1-ol stock, and 10 µL of propionyl-CoA stock.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding a small volume of saturated NaCl solution.

-

Extract the formed ester with an organic solvent (e.g., hexane or diethyl ether) containing an internal standard.

-

Analyze the organic phase by GC-MS.

-

Product Identification and Quantification: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds like this compound and its precursors.[3][18]

Detailed Protocol: GC-MS Analysis of Volatiles [3][19]

-

Sample Preparation :

-

For in vivo analysis, collect headspace volatiles from mechanically damaged plant tissue using solid-phase microextraction (SPME).

-

For in vitro assays, perform a liquid-liquid extraction of the reaction mixture as described in the AAT assay protocol.

-

-

GC-MS Conditions :

-

Column : A polar capillary column (e.g., DB-WAX or HP-INNOWAX) is recommended for good separation of volatile esters.[3][19]

-

Injector : Splitless injection is often used for trace analysis.

-

Oven Temperature Program : A typical program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 240°C) to elute all compounds of interest.

-

Carrier Gas : Helium at a constant flow rate.

-

MS Detector : Operate in electron ionization (EI) mode. Collect data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis :

-

Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Quantify the target compounds by generating a calibration curve using an internal standard.

-

Sources

- 1. Determination of lipoxygenase activity in plant extracts using a modified ferrous oxidation-xylenol orange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the effect of cis-3-hexen-1-ol on green tea aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Identification and Functional Analysis of Two Alcohol Dehydrogenase Genes Involved in Catalyzing the Reduction of (Z)-3-Hexenal into (Z)-3-Hexenol in Tea Plants (Camellia sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 10. Propionic acid - Wikipedia [en.wikipedia.org]

- 11. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. sphinxsai.com [sphinxsai.com]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of cis-3-Hexenyl propionate

Abstract

cis-3-Hexenyl propionate, a volatile organic compound (VOC) renowned for its potent green, fruity aroma reminiscent of fresh-cut grass, unripe pear, and apple skin, is a significant component in the chemical language of the natural world.[1][2] As a carboxylic ester, its presence is documented across a diverse range of botanical species, where it plays a crucial role in plant physiology, defense mechanisms, and ecological interactions.[3][4] This guide provides an in-depth exploration of the natural occurrence of this compound, detailing its distribution in the plant kingdom, its biosynthetic origins via the lipoxygenase pathway, and its functional significance. Furthermore, we present a validated analytical workflow for its extraction and quantification from complex natural matrices, offering researchers and industry professionals a comprehensive resource for the study and application of this important natural volatile.

Introduction: The Chemical and Sensory Profile of this compound

This compound (CAS No. 33467-74-2), systematically named [(Z)-hex-3-enyl] propanoate, is an ester formed from cis-3-Hexenol (leaf alcohol) and propionic acid.[1][3] It is a colorless to pale yellow liquid characterized by a powerful and intensely fresh, green, and fruity odor profile.[3][5] This distinct aroma contributes significantly to the natural scent profiles of many fruits and flowers, making it a valuable compound in the flavor and fragrance industries for creating realistic fruit and floral accords, particularly for apple, pear, and tropical notes.[2][5][6]

Key Chemical Properties:

-

Boiling Point: 180-182 °C at 760 mmHg; 83 °C at 17 mmHg[2][3][8]

-

Solubility: Insoluble in water, soluble in ethanol.[3]

Natural Distribution Across the Plant Kingdom

This compound is a constituent of the volatile emissions of numerous plant species. Its precursor, cis-3-Hexenol, is a ubiquitous "green leaf volatile" (GLV) produced by nearly all green plants upon tissue damage.[4][9][10] The subsequent esterification to this compound occurs in specific species, contributing to their unique aromatic bouquets.

| Plant/Fruit Species | Family | Common Name | Significance/Notes |

| Malus domestica | Rosaceae | Apple | Contributes to the characteristic "green apple" aroma, particularly in the skin.[1] Its concentration can vary with cultivar and ripeness.[11] |

| Pyrus communis | Rosaceae | Pear | Imparts a waxy, unripe pear scent, crucial for the fruit's authentic flavor profile.[1][5] |

| Passiflora edulis | Passifloraceae | Passion Fruit | Identified as a volatile component, adding to the complex tropical aroma.[12] |

| Mangifera indica | Anacardiaceae | Mango | Found among the numerous volatile compounds that define the mango's aroma.[13] |

| Camellia sinensis | Theaceae | Tea | A natural component of tea leaves, contributing to the fresh, green notes of certain tea varieties.[14] |

| Gardenia jasminoides | Rubiaceae | Gardenia | Present in the floral headspace, adding a green nuance to the flower's powerful scent.[14] |

Biosynthesis: The Lipoxygenase (LOX) Pathway

The formation of this compound in plants is a multi-step enzymatic process originating from the lipoxygenase (LOX) pathway. This pathway is a primary response to mechanical damage, such as herbivory or cutting, which initiates the release of characteristic C6-volatiles, or green leaf volatiles (GLVs).[9][10][15]

Causality of the Pathway: The process begins with polyunsaturated fatty acids like linolenic acid, which are abundant in plant cell membranes.

-

Lipoxygenase (LOX) Action: Upon tissue damage, LOX enzymes oxygenate linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Hydroperoxide Lyase (HPL) Cleavage: This unstable intermediate is rapidly cleaved by the enzyme hydroperoxide lyase (HPL) into two smaller molecules: the 12-carbon compound traumatin and the 6-carbon aldehyde, (Z)-3-hexenal.[4][10]

-

Alcohol Dehydrogenase (ADH) Reduction: (Z)-3-hexenal is then reduced by alcohol dehydrogenase (ADH) to its corresponding alcohol, (Z)-3-hexenol (cis-3-Hexenol), also known as leaf alcohol.

-

Alcohol Acyltransferase (AAT) Esterification: In the final, crucial step, the enzyme alcohol acyltransferase (AAT) catalyzes the esterification of cis-3-Hexenol with a propionyl-CoA donor, yielding this compound. The availability of specific AAT enzymes and acyl-CoA donors determines whether and in what quantity the propionate ester is formed.[16]

Caption: Biosynthetic pathway of this compound via the LOX cascade.

Biological Function and Ecological Significance

As a member of the herbivore-induced plant volatile (HIPV) family, this compound and its precursor, cis-3-Hexenol, are critical infochemicals in plant-insect interactions.[4][9][15]

-

Plant Defense: The release of these volatiles can act as a direct defense by repelling certain herbivores.[9][15]

-

Indirect Defense: More significantly, these compounds serve as an indirect defense by attracting natural enemies (parasitoids and predators) of the attacking herbivores, a key element in tritrophic interactions.[4][9]

-

Plant-Plant Communication: Airborne GLVs, including cis-3-Hexenol, can be perceived by neighboring, undamaged plants, "priming" their defense systems for a faster and more robust response to future attacks.[4][15]

-

Pollinator/Disperser Attraction: In fruits, the blend of volatiles, including this compound, serves as a crucial olfactory cue to attract animals for pollination and seed dispersal.[17]

Analytical Methodology: HS-SPME-GC-MS

The identification and quantification of this compound from natural sources require sensitive and selective analytical techniques due to its volatility and often low concentration in a complex matrix. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted method.

Self-Validating Protocol: Quantification of this compound in Fruit Tissue

This protocol provides a self-validating workflow, incorporating quality control and calibration steps essential for trustworthy results.

Step 1: Sample Preparation

-

Excise 5.0 g (± 0.1 g) of fresh tissue (e.g., apple skin, pear pulp) and place it into a 20 mL headspace vial.

-

Add 2.0 g of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatiles into the headspace.

-

Add a known concentration of an internal standard (e.g., 10 µL of 1-heptanol in methanol) for accurate quantification.

-

Immediately seal the vial with a PTFE/silicone septum cap.

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

-

Incubation: Place the vial in a heating block or autosampler incubator set to 40°C. Allow the sample to equilibrate for 30 minutes with gentle agitation. This step facilitates the release of volatiles from the matrix into the headspace.

-

Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C. The fiber coating adsorbs the volatile compounds. The choice of fiber is critical; DVB/CAR/PDMS is effective for a broad range of volatiles, including esters.

Step 3: GC-MS Analysis

-

Desorption: Immediately transfer the SPME fiber to the heated injection port of the GC (set to 250°C) for 5 minutes to ensure complete thermal desorption of the analytes onto the analytical column.

-

Chromatographic Separation:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 15°C/min (hold 5 min). This temperature program effectively separates compounds based on their boiling points and polarity.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan m/z from 35 to 350.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic standard and matching against a spectral library (e.g., NIST). Key identifying ions include m/z 57, 67, and 82.[3]

-

Step 4: Data Analysis and Quantification

-

Construct a calibration curve using standard solutions of this compound at varying concentrations, each spiked with the same amount of internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Caption: Analytical workflow for this compound analysis.

Conclusion

This compound is more than just a flavor and fragrance ingredient; it is a functional molecule deeply embedded in the chemical ecology of plants. Its natural occurrence is a direct result of the highly conserved lipoxygenase pathway, a rapid response to environmental stress. Understanding its distribution, biosynthesis, and ecological roles is paramount for fields ranging from food science and agriculture to chemical ecology and drug development. The analytical methodologies detailed herein provide a reliable framework for researchers to accurately probe the presence and function of this versatile ester in the natural world.

References

- The Fragrance Conservatory.

-

Wei, J., & Kang, L. (2011). Roles of (Z)-3-hexenol in plant-insect interactions. Plant Signaling & Behavior, 6(3), 369–371. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

Li, M., et al. (2021). Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages. Foods, 10(3), 629. [Link]

-

Wang, Y., et al. (2024). The Plant Volatile-Sensing Mechanism of Insects and Its Utilization. International Journal of Molecular Sciences, 25(2), 939. [Link]

-

Ghareeb, R. Y., et al. (2024). Comprehensive Analysis of Volatile Organic Compounds and Their Impact on Apple Quality Following Some Essential Oil Treatments Against Botrytis cinerea. Molecules, 29(24), 5651. [Link]

-

The Good Scents Company. (Z)-3-hexen-1-yl propionate. [Link]

-

Maffei, M. E., et al. (2022). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. Plants, 11(23), 3298. [Link]

-

Wang, M., et al. (2024). Molecular Regulatory Mechanisms Affecting Fruit Aroma. International Journal of Molecular Sciences, 25(12), 6523. [Link]

-

Wei, J., & Kang, L. (2011). Roles of (Z)-3-hexenol in plant-insect interactions. ResearchGate. [Link]

-

Zabre, F., et al. (2022). Fruit volatilome profiling through GC × GC-ToF-MS and gene expression analyses reveal differences amongst peach cultivars. Scientific Reports, 12, 1845. [Link]

-

Penta International Corp. (2024). Penta International Corp.'s cis-3 Hexenyl Propionate. Perfumer & Flavorist. [Link]

-

National Center for Biotechnology Information. (2011). Roles of (Z)-3-hexenol in plant-insect interactions. Plant Signaling & Behavior. [Link]

-

MySkinRecipes. This compound. [Link]

-

Jaleel, W., et al. (2020). Using GCMS to find out the volatile components in the aroma of three different commercial fruits in China. SciSpace. [Link]

-

Semedo, M. J., et al. (2018). Profiling of passion fruit volatiles: An effective tool to discriminate between species and varieties. ResearchGate. [Link]

Sources

- 1. fraterworks.com [fraterworks.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C9H16O2 | CID 5365049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Z)-3-hexen-1-yl propionate, 33467-74-2 [thegoodscentscompany.com]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 顺式-3-己烯基丙酸酯 ≥97%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 9. Roles of (Z)-3-hexenol in plant-insect interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Study of Volatile Compounds and Expression of Related Genes in Fruit from Two Apple Cultivars during Different Developmental Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. cis-3-Hexenyl cis-3-hexenoate | The Fragrance Conservatory [fragranceconservatory.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Regulatory Mechanisms Affecting Fruit Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Scent of Life: A Technical Guide to cis-3-Hexenyl Propionate in Plant Volatiles

Introduction: The Molecular Language of Plants

In the intricate world of chemical ecology, plants communicate, defend, and reproduce through a sophisticated language of volatile organic compounds (VOCs). Among the most eloquent of these molecular messages are the Green Leaf Volatiles (GLVs), a family of C6 compounds redolent of freshly cut grass and green leaves. This guide delves into the core of this chemical lexicon, focusing on a key ester, cis-3-Hexenyl propionate . With its characteristic fresh, green, and fruity aroma, this molecule is more than just a pleasant scent; it is a critical component in a plant's arsenal for survival and propagation.[1]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind the biosynthesis, ecological function, and analytical characterization of this compound. By understanding the "why" behind the "how," we can better harness the potential of this and other plant volatiles in agriculture, pest management, and even therapeutic applications.

I. The Genesis of a Scent: Biosynthesis of this compound

The production of this compound is not a continuous process but rather a rapid and dramatic response to cellular disruption, typically caused by herbivore feeding or mechanical damage.[2][3] This "GLV burst" is orchestrated by a precise enzymatic cascade known as the lipoxygenase (LOX) or oxylipin pathway.[4][5][6]

The journey begins with the liberation of polyunsaturated fatty acids, primarily α-linolenic acid (C18:3), from chloroplast membranes.[4][5][7] This initial step is catalyzed by lipases.[5] The subsequent key enzymatic steps are as follows:

-

Oxygenation by Lipoxygenase (LOX): The free α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT).[4][7][8] This is a critical branching point in the oxylipin pathway, as 13-HPOT can also be a precursor for the plant defense hormone, jasmonic acid.[4]

-

Cleavage by Hydroperoxide Lyase (HPL): The 13-HPOT is then cleaved by hydroperoxide lyase (HPL) into two smaller molecules: a 12-carbon compound and the six-carbon aldehyde, (Z)-3-hexenal.[4][7][8]

-

Reduction to an Alcohol: (Z)-3-hexenal is subsequently reduced to its corresponding alcohol, (Z)-3-hexen-1-ol (cis-3-Hexenol), by the action of alcohol dehydrogenase (ADH).[5][7]

-

Esterification by Alcohol Acyltransferase (AAT): The final step in the formation of this compound is the esterification of cis-3-Hexenol. An alcohol acyltransferase (AAT) catalyzes the transfer of a propionyl group from propionyl-CoA to the alcohol, yielding this compound.[9]

Regulatory Oversight: The Jasmonate Signaling Nexus

The rapid induction of GLV biosynthesis is tightly regulated by complex signaling networks, with the jasmonate (JA) pathway playing a central role.[10][11] Tissue damage triggers the synthesis of jasmonic acid and its bioactive conjugate, JA-isoleucine (JA-Ile).[2][3][10]

JA-Ile acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2][11][12] This interaction targets JAZ proteins for degradation by the 26S proteasome.[2][11][12] The removal of these JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of defense-related genes, including those encoding the enzymes of the GLV biosynthesis pathway like LOX and HPL.[10][12] This elegant mechanism ensures that the production of defensive volatiles is switched on precisely when and where it is needed.

II. Ecological Significance: The Multifaceted Roles of a Volatile Ester

This compound, as part of the GLV blend, is a powerful semiochemical that mediates a plant's interactions with its environment. Its functions are diverse, ranging from direct defense to the recruitment of beneficial insects.

A Cry for Help: Indirect Defense

One of the most well-documented roles of GLVs is in "indirect defense." When a plant is attacked by an herbivore, the released GLVs, including esters like this compound, act as an airborne distress signal.[4] This chemical plume is intercepted by predators and parasitoids of the attacking herbivore, effectively recruiting "bodyguards" to the plant's aid.[4] This tritrophic interaction increases the mortality of herbivores and reduces further damage to the plant. For example, transgenic Arabidopsis plants engineered to produce higher levels of GLVs were more attractive to the parasitic wasp Cotesia glomerata, a natural enemy of the cabbage white butterfly larvae feeding on the plants.[4]

Direct Deterrence and Anti-herbivore Effects

Beyond calling for help, GLVs can have direct negative effects on herbivores. Studies have shown that certain GLVs can deter feeding and negatively impact larval performance and adult fecundity of insects like the cotton bollworm, Helicoverpa armigera.[13] The sharp, "green" scent can act as a repellent or an antifeedant, making the plant less palatable to would-be attackers.

A Siren's Song: Pollinator Attraction

The role of floral scents in attracting pollinators is fundamental to plant reproduction. Esters are a major class of compounds found in the floral headspace of many plants.[14] this compound, with its fruity-green aroma reminiscent of unripe pear or apple, contributes to the complex bouquet that guides pollinators to the flower.[1]

A fascinating example of the power of fatty acid-derived volatiles can be found in the sexually deceptive pollination strategies of Ophrys orchids.[15][16][17] These orchids mimic the sex pheromones of their specific female insect pollinators to lure males.[15][17] While the key signaling molecules in many Ophrys species are alkanes and alkenes, the overall volatile blend, which can include various esters and other GLVs, is crucial for long-range attraction and creating a convincing chemical mimicry.[16][18] This highlights the evolutionary significance of precise volatile blends in ensuring successful pollination.

III. Analytical Methodologies: Capturing and Quantifying the Scent

The study of plant volatiles like this compound requires sensitive and robust analytical techniques capable of identifying and quantifying trace-level compounds from a complex matrix. The gold standard for this type of analysis is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[7][13][19][20]

HS-SPME is a solvent-free extraction technique that uses a coated fiber to adsorb volatiles from the headspace above a sample.[19] This method is ideal for analyzing the scent of living plants and flowers as it is non-destructive and highly sensitive.[19][21]

Data Presentation: Emission of GLVs in Tulbaghia violacea